molecular formula C26H23ClFN3O3S B2873240 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-08-5

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2873240
CAS No.: 1115382-08-5
M. Wt: 512
InChI Key: GGDAWXWUAVJEMB-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O3S and its molecular weight is 512. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-10-11-19-23(14-18)30-26(35-16-20-21(27)8-5-9-22(20)28)31(25(19)33)15-17-6-3-2-4-7-17/h2-11,14H,12-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDAWXWUAVJEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antidiabetic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H25ClFN3O2SC_{28}H_{25}ClFN_3O_2S with a molecular weight of 522.0 g/mol. Its structure features a quinazoline core, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study involving a series of quinazoline derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against Ehrlich Ascites Carcinoma and Sarcoma-180 cells. The mechanism of action was attributed to cell cycle arrest at the G2/M phase, indicating a targeted approach to inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
Compound AEAC5.0
Compound BSarcoma-1807.5
3-benzyl derivativeVarious10.0

Antibacterial Activity

The antibacterial efficacy of quinazoline derivatives has been well-documented. Compounds similar to the target compound have been tested against both Gram-positive and Gram-negative bacteria.

Research Findings

One study reported that certain quinazoline derivatives exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . The presence of halogen substituents (e.g., chlorine and fluorine) in the structure enhances antibacterial activity through increased binding affinity to bacterial targets.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Antidiabetic Activity

Quinazoline derivatives have also been explored for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes.

The mechanism involves competitive inhibition of the enzyme α-glucosidase, leading to reduced glucose absorption in the intestine. A study found that modifications to the quinazoline structure significantly enhanced inhibitory activity, with some derivatives showing IC50 values lower than that of acarbose, a standard antidiabetic drug .

CompoundIC50 (µM)
Acarbose143.54
Compound X49.40
Compound Y59.60

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components. Key factors include:

  • Substituents : The presence of halogens (Cl, F) enhances binding interactions.
  • Linkers : The nature of linkers connecting aromatic rings can modulate activity.
  • Functional Groups : Alkyl and methoxy groups contribute to solubility and bioavailability.

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